molecular formula C15H12F2N2O3S2 B5775202 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide

Cat. No. B5775202
M. Wt: 370.4 g/mol
InChI Key: FSAYQSOIYQFVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide, also known as EBS, is a chemical compound that has been extensively studied for its potential use in scientific research. EBS belongs to the class of benzothiazole sulfonamide compounds and has been found to have a wide range of applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide involves the binding of the compound to zinc ions, which results in a fluorescence signal. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide has been found to have a high affinity for zinc ions and can be used to detect zinc ions in biological samples.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide has been found to have minimal toxicity and does not have any significant effects on the biochemical and physiological processes of cells. It has been shown to be a highly specific and sensitive probe for the detection of zinc ions in living cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide in lab experiments is its high specificity for zinc ions. It is also a highly sensitive probe and can detect zinc ions at low concentrations. However, one limitation of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide is that it is not suitable for use in vivo due to its poor membrane permeability.

Future Directions

There are several potential future directions for the use of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide in scientific research. One area of interest is the development of new drugs that target zinc ions. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide could also be used in the development of new imaging techniques for the detection of zinc ions in living cells. Additionally, the use of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide in the detection of other metal ions is an area of active research.

Synthesis Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide involves the reaction of 6-ethoxy-2-mercaptobenzothiazole with 2,5-difluorobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide has been widely used in scientific research as a fluorescent probe for the detection of zinc ions. It has also been used as a pH indicator and as a fluorescent probe for the detection of reactive oxygen species. Additionally, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide has been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O3S2/c1-2-22-10-4-6-12-13(8-10)23-15(18-12)19-24(20,21)14-7-9(16)3-5-11(14)17/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAYQSOIYQFVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide

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